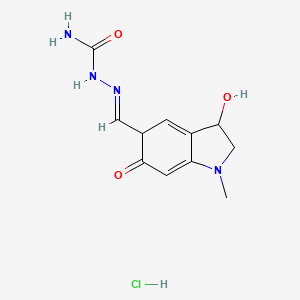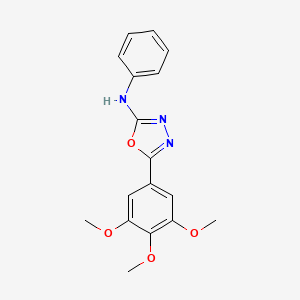
Pyridinium, 1-ethyl-4-(p-(p-((p-((1-ethylpyridinium-4-yl)amino)-2-aminophenyl)carbamoyl)cinnamamido)anilino)-, dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 1-ethyl-4-(p-(p-((p-((1-ethylpyridinium-4-yl)amino)-2-aminophenyl)carbamoyl)cinnamamido)anilino)-, dibromide is a complex organic compound with a unique structure that includes multiple pyridinium and amino groups
Preparation Methods
The synthesis of Pyridinium, 1-ethyl-4-(p-(p-((p-((1-ethylpyridinium-4-yl)amino)-2-aminophenyl)carbamoyl)cinnamamido)anilino)-, dibromide involves multiple steps. The synthetic route typically starts with the preparation of the pyridinium core, followed by the introduction of the ethyl groups and the complex amino and carbamoyl substituents. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Pyridinium, 1-ethyl-4-(p-(p-((p-((1-ethylpyridinium-4-yl)amino)-2-aminophenyl)carbamoyl)cinnamamido)anilino)-, dibromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pyridinium, 1-ethyl-4-(p-(p-((p-((1-ethylpyridinium-4-yl)amino)-2-aminophenyl)carbamoyl)cinnamamido)anilino)-, dibromide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound can be used in studies involving cellular processes and molecular interactions.
Industry: The compound can be used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of Pyridinium, 1-ethyl-4-(p-(p-((p-((1-ethylpyridinium-4-yl)amino)-2-aminophenyl)carbamoyl)cinnamamido)anilino)-, dibromide involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyridinium, 1-ethyl-4-(p-(p-((p-((1-ethylpyridinium-4-yl)amino)-2-aminophenyl)carbamoyl)cinnamamido)anilino)-, dibromide can be compared with other similar compounds, such as:
- 1-methyl-4-(p-(p-((p-((1-methylpyridinium-4-yl)amino)phenyl)carbamoyl)cinnamamido)anilino)-, di-p-toluenesulfonate
- 5,10,15,20-tetrakis(1-methylpyridinium-4-yl)porphyrin tetraiodide These compounds share similar structural features but differ in their specific substituents and functional groups, leading to variations in their chemical properties and applications.
Properties
CAS No. |
102584-01-0 |
|---|---|
Molecular Formula |
C36H37Br2N7O2 |
Molecular Weight |
759.5 g/mol |
IUPAC Name |
N-[2-amino-4-[(1-ethylpyridin-1-ium-4-yl)amino]phenyl]-4-[(E)-3-[4-[(1-ethylpyridin-1-ium-4-yl)amino]anilino]-3-oxoprop-1-enyl]benzamide;dibromide |
InChI |
InChI=1S/C36H35N7O2.2BrH/c1-3-42-21-17-30(18-22-42)38-28-10-12-29(13-11-28)40-35(44)16-7-26-5-8-27(9-6-26)36(45)41-34-15-14-32(25-33(34)37)39-31-19-23-43(4-2)24-20-31;;/h5-25H,3-4H2,1-2H3,(H4,37,40,41,44,45);2*1H |
InChI Key |
KSUYRTOPYWQEPE-UHFFFAOYSA-N |
Isomeric SMILES |
CC[N+]1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)NC5=CC=[N+](C=C5)CC)N.[Br-].[Br-] |
Canonical SMILES |
CC[N+]1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)NC5=CC=[N+](C=C5)CC)N.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(10E)-10-[3-(dimethylamino)propylidene]-4H-thieno[2,3-c][1]benzothiepine-8-carbonitrile;oxalic acid](/img/structure/B12715583.png)

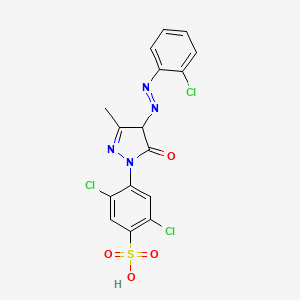
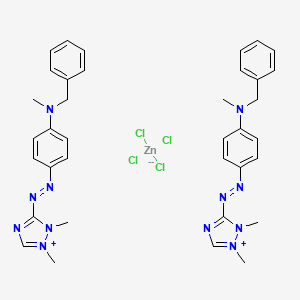

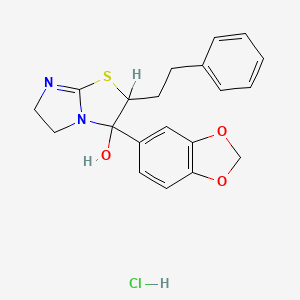
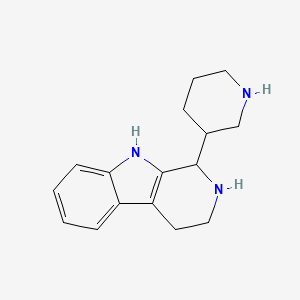
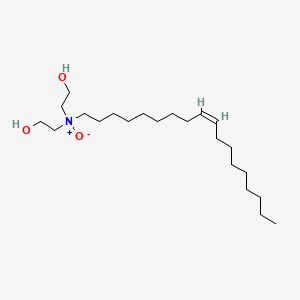

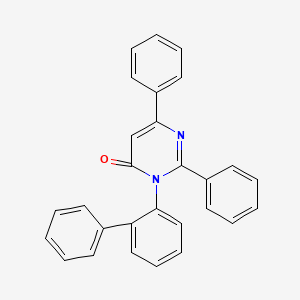
![2-Cyano-2-[3-[[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)phenyl]amino]-1H-isoindol-1-ylidene]acetamide](/img/structure/B12715634.png)
